

strategies to enhance Funobactam efficacy against high bacterial loads

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Compound of Interest

Compound Name: *Funobactam*

Cat. No.: *B15623608*

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Technical Support Center: Enhancing Funobactam Efficacy

Welcome to the technical support center for **Funobactam**, a novel β -lactamase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of **Funobactam**, particularly against high bacterial loads. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with **Funobactam**.

Problem	Possible Cause	Suggested Solution
Reduced or no potentiation of imipenem activity	<p>1. Inappropriate Funobactam concentration: The concentration of Funobactam may be too low to effectively inhibit the β-lactamases produced by the test organism.</p> <p>2. High bacterial inoculum: A high bacterial density can lead to an "inoculum effect," where the sheer number of β-lactamase enzymes overwhelms the inhibitor.^{[1][2]}</p> <p>3. Presence of metallo-β-lactamases (MBLs): Funobactam is a serine-β-lactamase inhibitor and is not effective against MBLs.^[3]</p> <p>4. Drug instability: Improper storage or handling of Funobactam or imipenem can lead to degradation.</p>	<p>1. Optimize Funobactam concentration: Perform a dose-response experiment (checkerboard assay) to determine the optimal concentration of Funobactam for your specific bacterial strain. A fixed concentration of 8 mg/L has been used in some studies.</p> <p>2. Adjust inoculum size: Standardize your inoculum to $\sim 5 \times 10^5$ CFU/mL for MIC testing. If working with high inocula is necessary, consider increasing the Funobactam concentration and ensure adequate aeration during incubation.</p> <p>3. Screen for MBLs: Use phenotypic or genotypic methods to check for the presence of MBLs in your bacterial isolates.</p> <p>4. Ensure proper storage and handling: Store Funobactam as a powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.</p>
Inconsistent MIC results	<p>1. Variability in inoculum preparation: Inconsistent bacterial densities will lead to variable MIC values.</p> <p>2. Media composition: Variations in cation concentration or pH of</p>	<p>1. Standardize inoculum preparation: Use a spectrophotometer or McFarland standards to ensure a consistent starting inoculum.</p> <p>2. Use standardized media:</p>

	the Mueller-Hinton broth can affect antibiotic activity. 3. Instability of imipenem: Imipenem is known to be unstable in solution, which can affect MIC results, especially with prolonged incubation.	Utilize cation-adjusted Mueller-Hinton broth (CAMHB) for susceptibility testing. 3. Prepare fresh solutions: Prepare imipenem solutions fresh for each experiment and use them promptly.
Unexpectedly high MICs with the imipenem/Funobactam combination	1. Acquired resistance: The bacterial isolate may have developed resistance to the combination. Mechanisms can include modifications of penicillin-binding proteins (PBPs), porin loss, or upregulation of efflux pumps. [4][5] 2. Presence of a novel β -lactamase: The isolate may produce a β -lactamase that is not effectively inhibited by Funobactam.	1. Investigate resistance mechanisms: Perform whole-genome sequencing to identify mutations in genes encoding PBPs, porins, or efflux pumps. 2. Characterize β -lactamase activity: Use biochemical or molecular methods to identify the specific β -lactamases produced by the isolate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Funobactam**?

A1: **Funobactam** is a diazabicyclooctane (DBO) β -lactamase inhibitor. It works by covalently binding to and inactivating serine- β -lactamases (Ambler classes A, C, and D), thereby protecting β -lactam antibiotics like imipenem from enzymatic degradation by these enzymes.[3] **Funobactam** itself has no intrinsic antibacterial activity.[3]

Q2: How should I prepare and store **Funobactam** for in vitro experiments?

A2: For in vitro studies, **Funobactam** can be dissolved in DMSO to create a stock solution.[6] This stock solution should be stored at -80°C for long-term stability (up to 6 months).[6] For working solutions, the stock can be diluted in appropriate culture media, such as cation-adjusted Mueller-Hinton broth (CAMHB). It is recommended to prepare fresh working solutions

for each experiment to ensure potency. For in vivo studies, **Funobactam** can be reconstituted and diluted with 0.9% NaCl.[7]

Q3: What is the "inoculum effect" and how does it affect **Funobactam**'s efficacy?

A3: The inoculum effect is a phenomenon where the minimum inhibitory concentration (MIC) of an antibiotic increases significantly at high bacterial densities.[1][2] This is particularly relevant for β -lactam/ β -lactamase inhibitor combinations because a higher bacterial load means a greater concentration of β -lactamase enzymes that the inhibitor must neutralize. To mitigate the inoculum effect, it is crucial to control the inoculum size in your experiments and potentially increase the concentration of **Funobactam** when studying high bacterial loads.

Q4: What are the known mechanisms of resistance to the imipenem/**Funobactam** combination?

A4: While **Funobactam** protects imipenem from many β -lactamases, bacteria can still develop resistance through other mechanisms. These can include mutations in the genes encoding penicillin-binding proteins (PBPs), which are the targets of imipenem. Additionally, reduced permeability of the outer membrane due to porin loss (e.g., OprD in *Pseudomonas aeruginosa*) or increased expression of efflux pumps that actively remove the antibiotics from the cell can also contribute to resistance.[4]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of the imipenem/**Funobactam** combination against various Gram-negative pathogens from a neutropenic murine thigh infection model.[7][8][9]

Table 1: In Vivo Efficacy of Imipenem/**Funobactam** against *Acinetobacter baumannii*

Isolate ID	Imipenem/Funobactam MIC (mg/L)	Change in log10 CFU/thigh at 24h (Imipenem alone)	Change in log10 CFU/thigh at 24h (Imipenem/Funobactam)
ACB 160	16	Growth	-0.46 ± 1.69
ACB 193	4	Growth	-3.77 ± 0.15
ACB 209	8	Growth	-2.99 ± 0.45
ACB 246	8	Growth	-3.51 ± 0.33
ACB 258	4	Growth	-3.73 ± 0.21
ACB 179	1	Growth	-3.54 ± 0.30
JMI 990089	8	Growth	-3.51 ± 0.33

Table 2: In Vivo Efficacy of Imipenem/**Funobactam** against *Pseudomonas aeruginosa*

Isolate ID	Imipenem/Funobactam MIC (mg/L)	Change in log10 CFU/thigh at 24h (Imipenem alone)	Change in log10 CFU/thigh at 24h (Imipenem/Funobactam)
PSA 1862	4	Growth	-3.76 ± 0.57
PSA 1866	8	Growth	-2.33 ± 0.25
PSA 1869	2	Growth	-3.45 ± 0.41
CDC 0763	4	Growth	-3.76 ± 0.57

Table 3: In Vivo Efficacy of Imipenem/**Funobactam** against *Klebsiella pneumoniae*

Isolate ID	Imipenem/Funobactam MIC (mg/L)	Change in log ₁₀ CFU/thigh at 24h (Imipenem alone)	Change in log ₁₀ CFU/thigh at 24h (Imipenem/Funobactam)
KP 648	1	Growth	-0.88 ± 0.35
KP 651	0.5	Growth	-0.47 ± 0.28
KP 741	0.5	Growth	Stasis
KP 827	0.25	Growth	Stasis

Key Experimental Protocols

Broth Microdilution MIC Assay (Checkerboard)

This protocol is adapted for determining the synergistic activity of imipenem and **Funobactam**.

Materials:

- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Imipenem and **Funobactam** stock solutions
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland ($\sim 1.5 \times 10^8$ CFU/mL), then diluted to achieve a final concentration of $\sim 5 \times 10^5$ CFU/mL in the wells.

Procedure:

- Dispense 50 μ L of CAMHB into each well of a 96-well plate.
- Prepare serial two-fold dilutions of imipenem along the rows (e.g., from 64 to 0.06 mg/L).
- Prepare serial two-fold dilutions of **Funobactam** along the columns (e.g., from 32 to 0.25 mg/L).

- The final volume in each well containing the drug combination should be 100 µL. Include wells with each drug alone as controls.
- Add 100 µL of the prepared bacterial inoculum to each well.
- Incubate the plates at 37°C for 18-24 hours.
- Determine the MIC, which is the lowest concentration of the drug combination that visibly inhibits bacterial growth.
- Calculate the Fractional Inhibitory Concentration Index (FICI) to assess synergy: $FICI = (MIC \text{ of Imipenem in combination} / MIC \text{ of Imipenem alone}) + (MIC \text{ of } \textbf{Funobactam} \text{ in combination} / MIC \text{ of } \textbf{Funobactam} \text{ alone})$
 - $FICI \leq 0.5$: Synergy
 - $0.5 < FICI \leq 4$: Additive/Indifference
 - $FICI > 4$: Antagonism

Time-Kill Assay

This assay evaluates the bactericidal activity of the imipenem/**Funobactam** combination over time.

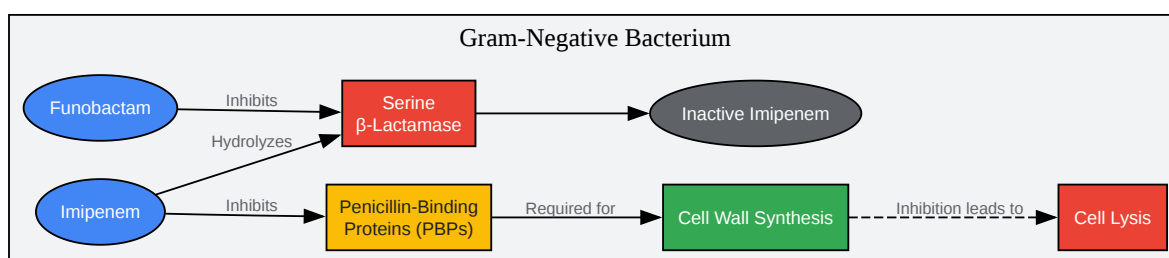
Materials:

- CAMHB
- Imipenem and **Funobactam** stock solutions
- Bacterial culture in logarithmic growth phase
- Sterile tubes or flasks
- Plates with appropriate agar medium

Procedure:

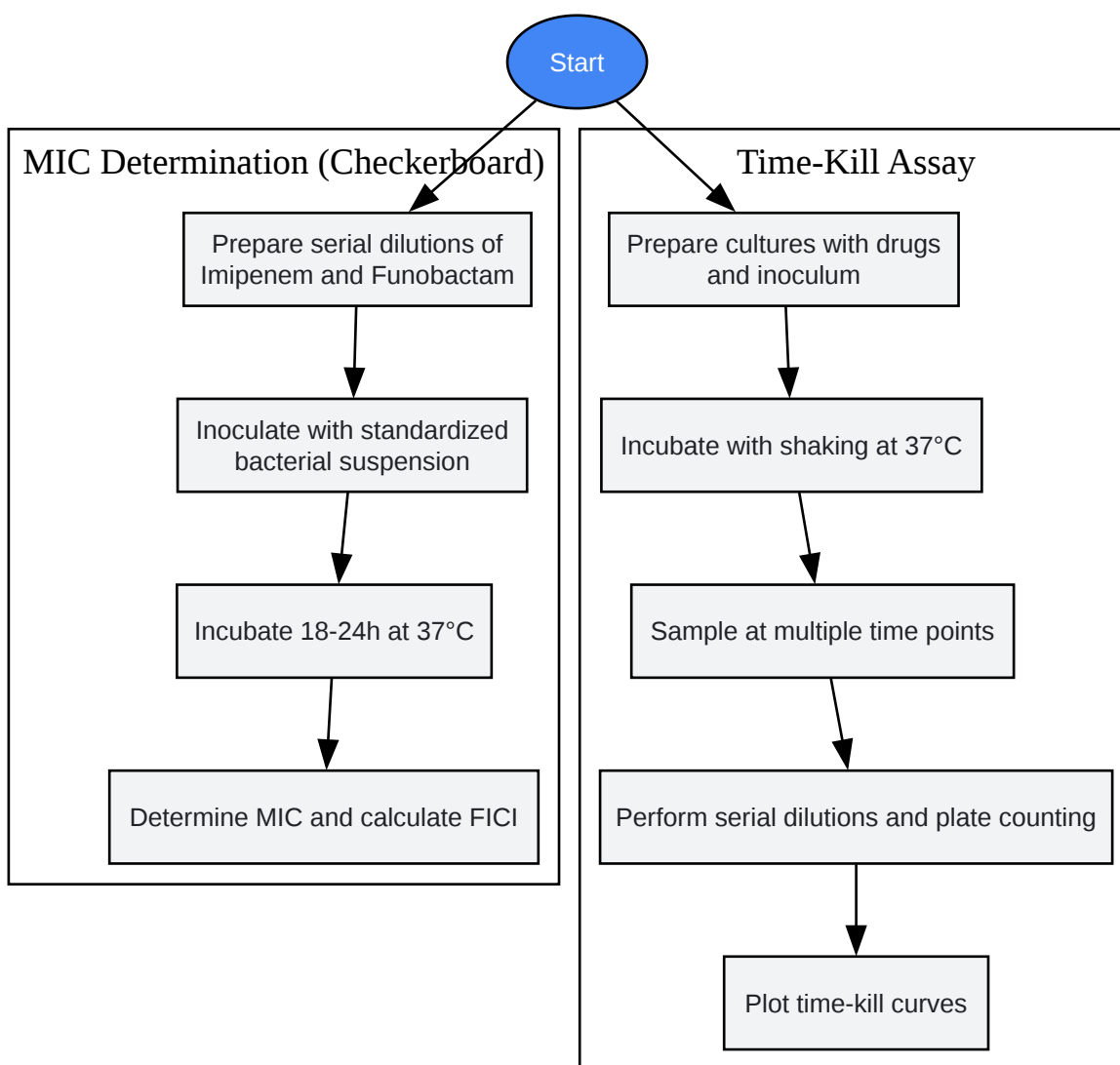
- Prepare tubes or flasks containing CAMHB with the desired concentrations of imipenem alone, **Funobactam** alone, and the combination of imipenem and **Funobactam**. Include a growth control without any antibiotic.
- Inoculate each tube/flask with the bacterial culture to a final density of $\sim 5 \times 10^5$ to 1×10^6 CFU/mL.
- Incubate all tubes/flasks at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube/flask.
- Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
- Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
- Count the number of colonies to determine the CFU/mL at each time point.
- Plot log₁₀ CFU/mL versus time to generate time-kill curves. Bactericidal activity is typically defined as a ≥ 3 -log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizations



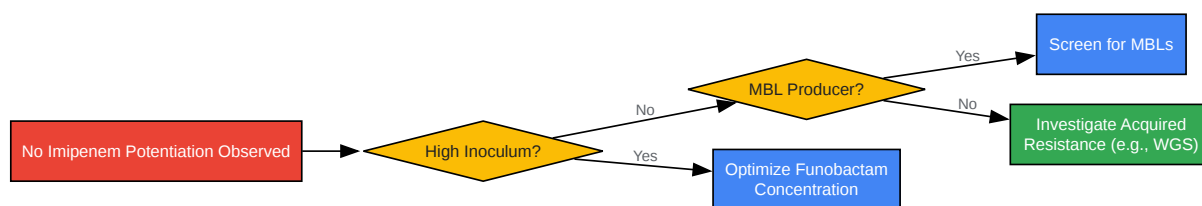
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Caption: Mechanism of action of the imipenem/**Funobactam** combination.



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Caption: Workflow for in vitro efficacy testing of imipenem/**Funobactam**.



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Caption: Troubleshooting logic for lack of imipenem potentiation.

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